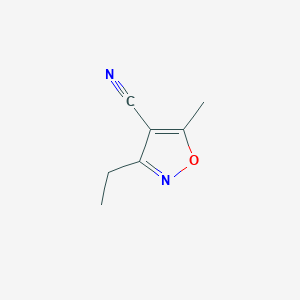
3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile
Vue d'ensemble
Description
“3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 1461706-44-4 . It has a molecular weight of 136.15 and its IUPAC name is 3-ethyl-5-methylisoxazole-4-carbonitrile . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
The physical form of “3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” is liquid . It is typically stored at room temperature . The compound has a molecular weight of 136.15 .Applications De Recherche Scientifique
Fluorescent Properties and Potential Applications
The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, including compounds structurally related to 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile, has shown significant fluorescent properties. These derivatives have been evaluated as potential fluorescent whitening agents for polyester fibers, indicating their utility in material science for enhancing the brightness of materials through fluorescence. This research highlights the role of oxazole derivatives in developing materials with improved optical properties, suggesting that similar compounds like 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile could find applications in material sciences and textile engineering (Rangnekar & Rajadhyaksha, 1986).
Anticancer Activity
Studies on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities, demonstrating growth inhibitory and cytostatic activities against a variety of cancer cell lines. The compounds displayed significant selectivity towards leukemia cell lines, with certain derivatives showing potent antiproliferative and cytostatic selectivity. This suggests the potential of 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile derivatives in the development of new anticancer drugs, highlighting the importance of oxazole derivatives in medicinal chemistry and oncology research (Kachaeva et al., 2018).
Safety and Hazards
The safety information for “3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H331, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-7-6(4-8)5(2)10-9-7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCUNNPNBDODHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)



![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)


![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)